

Spectroscopic and Synthetic Profile of 5-Bromo-2,3-dimethylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2,3-dimethylquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for **5-Bromo-2,3-dimethylquinoxaline**. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of reported data for the parent molecule, 2,3-dimethylquinoxaline, and predictive analysis based on established principles of spectroscopy and organic synthesis. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline derivatives in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data of 5-Bromo-2,3-dimethylquinoxaline

The following tables summarize the predicted and known spectroscopic data for **5-Bromo-2,3-dimethylquinoxaline** and its parent compound, 2,3-dimethylquinoxaline. The predictions for the target molecule are derived from the analysis of substituent effects, primarily the introduction of a bromine atom at the 5-position of the quinoxaline ring.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Compound | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|-------------------------------------|--------------|---------------------------------------|------------|
| 5-Bromo-2,3- dimethylquinoxali ne (Predicted) | ~7.8-8.0 | m | - | H-6, H-8 |
| ~7.6 | t | ~8.0 | H-7 | |
| ~2.7 | s | - | 2-CH ₃ , 3-CH ₃ | |
| 2,3- dimethylquinoxali ne ^{[1][2]} | 7.95-8.05 | m | - | H-5, H-8 |
| 7.65-7.75 | m | - | H-6, H-7 | |
| 2.74 | s | - | 2-CH ₃ , 3-CH ₃ | |

Note: The presence of the electron-withdrawing bromine atom at the 5-position is expected to deshield the adjacent protons (H-6) and influence the chemical shifts of the other aromatic protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ , ppm) | Assignment |
|--|---------------------------------------|------------|
| 5-Bromo-2,3-dimethylquinoxaline (Predicted) | ~154 | C-2, C-3 |
| ~141 | C-4a, C-8a | |
| ~135 | C-6 | |
| ~130 | C-8 | |
| ~129 | C-7 | |
| ~120 | C-5 (C-Br) | |
| ~23 | 2-CH ₃ , 3-CH ₃ | |
| 2,3-dimethylquinoxaline[2][3] | 154.3 | C-2, C-3 |
| 141.5 | C-4a, C-8a | |
| 129.2 | C-6, C-7 | |
| 128.9 | C-5, C-8 | |
| 23.2 | 2-CH ₃ , 3-CH ₃ | |

Note: The carbon atom directly attached to the bromine (C-5) is expected to have a significantly different chemical shift compared to the corresponding carbon in the unsubstituted ring. The other carbon signals will also experience smaller shifts due to the inductive effect of the bromine atom.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Compound | Frequency (cm ⁻¹) | Functional Group |
|--|---|----------------------|
| 5-Bromo-2,3-dimethylquinoxaline (Predicted) | ~3050 | Aromatic C-H stretch |
| | ~2950 | |
| | ~1600, ~1550, ~1480 | |
| | ~1100-1000 | |
| | 3060 | |
| 2,3-dimethylquinoxaline[4] | 3060 | Aromatic C-H stretch |
| 2925 | Aliphatic C-H stretch | |
| 1565, 1490 | C=C and C=N stretching (aromatic ring) | |

Note: The IR spectrum is expected to be broadly similar to that of 2,3-dimethylquinoxaline, with the addition of a characteristic C-Br stretching vibration.

Table 4: Predicted Mass Spectrometry (MS) Data

| Compound | m/z (relative intensity) | Fragmentation Pattern |
|--|--|--|
| 5-Bromo-2,3-dimethylquinoxaline (Predicted) | 236/238 (M ⁺ , M ⁺ +2, ~1:1) | Isotopic pattern characteristic of bromine |
| | 157 | |
| | 117 | |
| 2,3-dimethylquinoxaline[2][5][6][7] | 158 (M ⁺) | Molecular ion |
| 117 | [M-CH ₃ CN] ⁺ | |

Note: The mass spectrum will be characterized by the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units, which is the hallmark of a compound

containing one bromine atom.

Experimental Protocols

Synthesis of 5-Bromo-2,3-dimethylquinoxaline

The synthesis of **5-Bromo-2,3-dimethylquinoxaline** can be achieved through the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This is a standard and widely used method for the preparation of quinoxaline derivatives.^{[8][9][10][11]}

Materials:

- 4-bromo-1,2-phenylenediamine
- 2,3-butanedione (diacetyl)
- Ethanol or acetic acid (solvent)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus

Procedure:

- In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
- Add 2,3-butanedione (1.1 equivalents) to the solution.
- The reaction mixture is then heated at reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature.
- If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **5-Bromo-2,3-dimethylquinoxaline**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

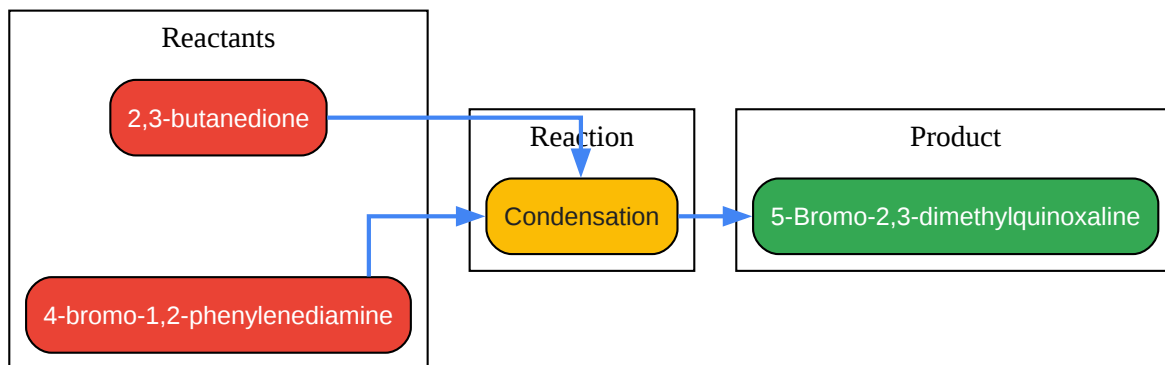
- The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
- Frequencies are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the ions are recorded.

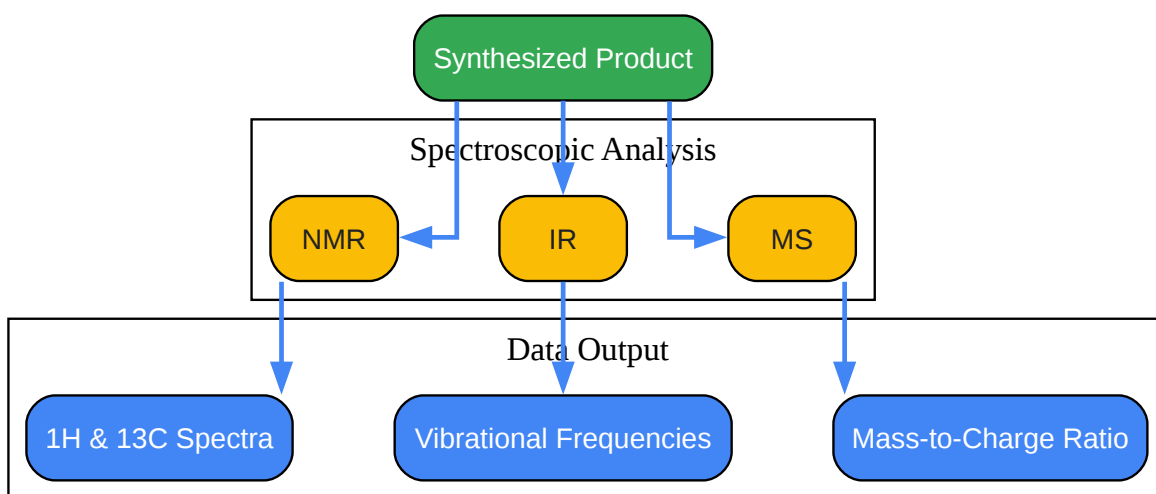
Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the logical relationship of the spectroscopic analyses.



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Caption: Synthetic pathway for **5-Bromo-2,3-dimethylquinoxaline**.



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Caption: Workflow for spectroscopic characterization.

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